Pacidamycin 2
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Overview
Description
- It has an IC50 of 7 nM and exhibits anti-tumor activity.
- The compound is primarily used for research related to solid tumors and lymphomas .
BAY-1895344 HCl: is a potent and highly selective .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of BAY-1895344 HCl are not readily available in the literature.
- it is typically synthesized through a series of chemical reactions, starting from suitable precursors.
- Industrial production methods may involve large-scale synthesis and purification processes.
Chemical Reactions Analysis
- BAY-1895344 HCl likely undergoes various chemical reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
- Major products formed during these reactions would be intermediates or derivatives of BAY-1895344 HCl.
Scientific Research Applications
- BAY-1895344 HCl has been investigated in various research areas:
Cancer Research: Its anti-tumor activity makes it valuable for studying cancer cell lines and potential therapeutic applications.
DNA Damage and Repair: Given its ATR inhibition, it plays a role in understanding DNA damage response pathways.
Drug Development: Researchers explore its potential as a drug candidate.
Biological Studies: It may be used to investigate cellular responses to genotoxic stress.
Mechanism of Action
- BAY-1895344 HCl inhibits the ATR kinase , which is crucial for DNA damage response.
- By blocking ATR, it disrupts cell cycle checkpoints and DNA repair processes.
- Molecular targets include ATR itself, downstream effectors, and cell cycle regulators.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, BAY-1895344 HCl’s uniqueness lies in its high selectivity for ATR.
- Comparisons can be made with other ATR inhibitors, such as VE-821 , VE-822 , and AZD6738 .
Remember that BAY-1895344 HCl is a promising compound in cancer research and DNA damage pathways. If you need further information or have additional questions, feel free to ask .
Properties
CAS No. |
121264-06-0 |
---|---|
Molecular Formula |
C39H49N9O12 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1 |
InChI Key |
UPVIDDRLFOAKCB-GONQTVQMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N |
SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |
Canonical SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |
Synonyms |
pacidamycin 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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